molecular formula C21H21N3O5S B2607568 N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1021056-62-1

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2607568
CAS No.: 1021056-62-1
M. Wt: 427.48
InChI Key: SDZGFVHYSGTPBZ-UHFFFAOYSA-N
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Description

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that features a pyridazinone core linked to a benzo-dioxine sulfonamide moiety

Mechanism of Action

Target of Action

The primary target of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

This compound acts as a COX-2 inhibitor . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are mediators of inflammation and pain.

Biochemical Pathways

By inhibiting COX-2, this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever. By reducing the production of these compounds, the compound can alleviate symptoms associated with these processes.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins . This leads to a decrease in inflammation and pain, as prostaglandins are key mediators of these processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Linking the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using alkyl halides in the presence of a base.

    Attachment of the Benzo-Dioxine Sulfonamide Moiety: This step involves the sulfonation of the benzo-dioxine ring followed by coupling with the pyridazinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or pyridazinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly for targeting enzymes or receptors involved in disease pathways.

    Material Science: Its unique chemical properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • (6-oxo-3-phenyl-1(6H)-pyridazinyl)acetic acid
  • Methyl (6-oxo-3-phenyl-1(6H)-pyridazinyl)acetate
  • 3-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanoic acid

Uniqueness

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is unique due to its combination of a pyridazinone core with a benzo-dioxine sulfonamide moiety. This structural arrangement provides distinct chemical and biological properties that are not found in the similar compounds listed above.

Biological Activity

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to a variety of biological activities, making it a candidate for therapeutic applications. This article explores its biological activity, including mechanisms of action, inhibitory effects on specific enzymes, and potential therapeutic applications.

Structural Characteristics

The compound's structure includes:

  • Pyridazine ring : A critical component that influences its interaction with biological targets.
  • Dihydrobenzo[b][1,4]dioxine moiety : Enhances its lipophilicity and potential binding affinity.
  • Sulfonamide group : Known for its role in various biological activities.

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. It has been shown to modulate enzyme activity, particularly in:

  • Carbonic Anhydrases (CAs) : The compound exhibits inhibitory activity against various isoforms of carbonic anhydrases (hCA I, II, IX, XII), which are implicated in numerous physiological processes and diseases such as cancer and glaucoma .
  • Cyclooxygenase (COX) Enzymes : It has also demonstrated potential as a COX-2 inhibitor, which is significant for anti-inflammatory therapies .

Inhibitory Effects on Enzymes

Table 1 summarizes the inhibitory activities of this compound against various enzymes:

Enzyme TypeInhibition Constant (KIK_I)Remarks
hCA I6.4 − 58.1 nMEffective against multiple isoforms
hCA IX5.3 − 49.7 nMHigh potency observed
COX-2Not specifiedPotential anti-inflammatory agent

These results indicate that the compound can effectively inhibit carbonic anhydrase isoforms at low nanomolar concentrations, suggesting strong binding affinity and potential therapeutic relevance.

Case Studies and Research Findings

  • Anti-inflammatory Properties : In studies evaluating the anti-inflammatory effects of pyridazine derivatives, compounds similar to this compound were shown to exhibit significant inhibition of COX enzymes, particularly COX-2 .
  • Cancer Research : The inhibition of hCA IX has been linked to therapeutic strategies in cancer treatment. The low KIK_I values observed suggest that this compound could be developed further as a targeted therapy for tumors expressing high levels of this isoform .

Properties

IUPAC Name

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c25-21-10-8-18(16-5-2-1-3-6-16)23-24(21)12-4-11-22-30(26,27)17-7-9-19-20(15-17)29-14-13-28-19/h1-3,5-10,15,22H,4,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZGFVHYSGTPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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